CB1 Receptor Binding Affinity: S-1 Methanandamide Exhibits Reduced Affinity Compared to Both Anandamide and R-Methanandamide
S-1 methanandamide binds to the CB1 receptor with a Ki of 173-175 nM, as determined by displacement of [3H]CP-55,940 [1]. This affinity is lower than that of the endogenous ligand anandamide (Ki = 78 ± 2 nM) [2] and substantially lower than that of the enantiomeric R-methanandamide (Ki = 20 ± 1.6 nM) [2]. The data demonstrate stereospecific recognition at the CB1 binding pocket, with the (R)-enantiomer displaying an approximately 8.7-fold higher affinity than the (S)-enantiomer [1][2].
| Evidence Dimension | CB1 Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | 173-175 nM |
| Comparator Or Baseline | Anandamide (AEA) Ki = 78 ± 2 nM; R-Methanandamide Ki = 20 ± 1.6 nM |
| Quantified Difference | S-1 affinity is ~2.2-fold lower than AEA; ~8.7-fold lower than R-methanandamide |
| Conditions | Rat forebrain membranes; displacement of radiolabeled [3H]CP-55,940 |
Why This Matters
Procurement of S-1 methanandamide is essential for experiments requiring a CB1 ligand with reduced affinity relative to the endogenous ligand, enabling dissection of enantioselective signaling or serving as a less potent control in comparative pharmacology studies.
- [1] S-1 Methanandamide Product Information. Bertin Bioreagent CAT N°: 90072 (Distributor for Cayman Chemical). Accessed 2026. View Source
- [2] Abadji V, Lin S, Taha G, Griffin G, Stevenson LA, Pertwee RG, Makriyannis A. (R)-methanandamide: a chiral novel anandamide possessing higher potency and metabolic stability. J Med Chem. 1994 Jun 10;37(12):1889-93. doi: 10.1021/jm00038a020. PMID: 8021930. View Source
